3-Bromo-4-(piperidin-1-yl)benzaldehyde
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Overview
Description
3-Bromo-4-(piperidin-1-yl)benzaldehyde: is an organic compound with the molecular formula C12H14BrNO. It features a benzaldehyde core substituted with a bromine atom at the 3-position and a piperidinyl group at the 4-position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is known that benzaldehyde derivatives are often used in the synthesis of various pharmaceutical compounds . For instance, piperidine incorporated α-aminophosphonates, which are known for their antibacterial properties .
Mode of Action
It is known that benzaldehyde derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that benzaldehyde derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Benzaldehyde derivatives are known to be used in the synthesis of various pharmaceutical compounds, suggesting that they may have diverse biological effects depending on the specific derivative and target .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-(piperidin-1-yl)benzaldehyde: The synthesis typically begins with 4-(piperidin-1-yl)benzaldehyde. Bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetic acid.
Alternative Methods: Another method involves the direct bromination of 4-(piperidin-1-yl)benzaldehyde using a brominating agent such as bromine in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: Industrial production of 3-Bromo-4-(piperidin-1-yl)benzaldehyde follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the bromination process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Bromo-4-(piperidin-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-Bromo-4-(piperidin-1-yl)benzoic acid.
Reduction: 3-Bromo-4-(piperidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 3-Bromo-4-(piperidin-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
4-(Piperidin-1-yl)benzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-(morpholin-4-yl)benzaldehyde: Similar structure but with a morpholine ring instead of a piperidine ring, which can alter its chemical properties and biological activity.
Uniqueness: 3-Bromo-4-(piperidin-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a piperidinyl group, which confer distinct reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
3-bromo-4-piperidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-8-10(9-15)4-5-12(11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYGJBYCDYEZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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